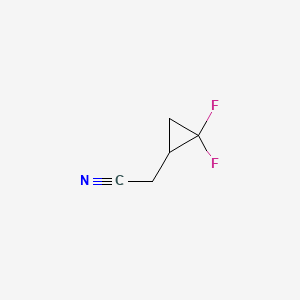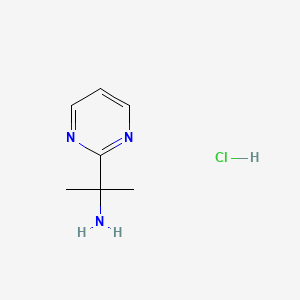
(5R)-3,3-difluoro-5-methoxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-3,3-difluoro-5-methoxypiperidine is a synthetic organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3,3-difluoro-5-methoxypiperidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable piperidine derivative
Fluorination: The introduction of fluorine atoms is achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Deprotection and Purification: After the fluorination step, the protecting groups are removed, and the compound is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. This approach allows for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-3,3-difluoro-5-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
(5R)-3,3-difluoro-5-methoxypiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique fluorine content makes it useful in the development of fluorinated polymers and materials with enhanced chemical resistance.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (5R)-3,3-difluoro-5-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design. The methoxy group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-difluoro-5-methoxypiperidine: Lacks the stereochemistry of the (5R) isomer.
3,3-difluoro-5-hydroxypiperidine: Contains a hydroxyl group instead of a methoxy group.
3,3-difluoro-5-methylpiperidine: Contains a methyl group instead of a methoxy group.
Uniqueness
(5R)-3,3-difluoro-5-methoxypiperidine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a methoxy group provides a distinct combination of electronic and steric effects, making it a versatile compound in various applications.
Propriétés
IUPAC Name |
(5R)-3,3-difluoro-5-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c1-10-5-2-6(7,8)4-9-3-5/h5,9H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMPLKRVYDSSQO-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CNC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC(CNC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2,3,3-trihydroxy-2-[(2S)-1,1,2-trihydroxy-3-oxoinden-2-yl]inden-1-one;dihydrate](/img/structure/B8088907.png)




![2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aR,8aS)-rel-](/img/structure/B8088938.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B8088944.png)
![(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B8088952.png)



![rac-(1R,2S,6R,7R)-4,7-dibromotricyclo[5.2.1.0,2,6]deca-4,8-diene-3,10-dione](/img/structure/B8089004.png)

![2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro-](/img/structure/B8089023.png)
